4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine
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Overview
Description
4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine: is a heterocyclic compound that belongs to the pyrimidine family. It is characterized by the presence of two chlorine atoms at positions 4 and 6, a cyclobutyl group at position 5, and a trifluoromethyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is also explored for its applications in materials science, particularly in the development of advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is primarily related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the cyclobutyl group can influence its overall conformation and stability. These interactions can modulate various biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
- 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Comparison: Compared to these similar compounds, 4,6-Dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine is unique due to the presence of the cyclobutyl group. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other trifluoromethylated pyrimidines .
Properties
CAS No. |
1706455-38-0 |
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Molecular Formula |
C9H7Cl2F3N2 |
Molecular Weight |
271.06 g/mol |
IUPAC Name |
4,6-dichloro-5-cyclobutyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C9H7Cl2F3N2/c10-6-5(4-2-1-3-4)7(11)16-8(15-6)9(12,13)14/h4H,1-3H2 |
InChI Key |
IJNKNMIPHNTWLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=C(N=C(N=C2Cl)C(F)(F)F)Cl |
Origin of Product |
United States |
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